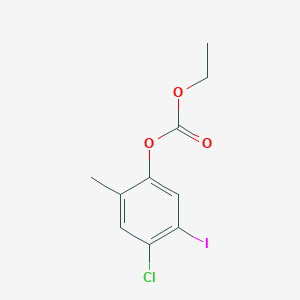

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazol-4-sulfonamido)essigsäure

Übersicht

Beschreibung

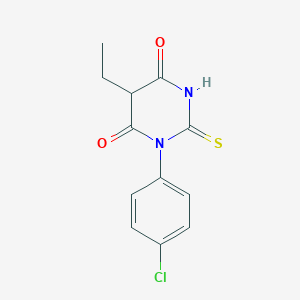

The compound is a complex organic molecule, likely containing an isoxazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), a sulfonamide group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom), and an acetic acid group (a two-carbon chain ending in a carboxylic acid group). It also contains a methoxyethyl group, which is an ethyl group (a two-carbon chain) with a methoxy group (an oxygen atom single-bonded to a methyl group) attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the attachment of the acetic acid group. The methoxyethyl group could potentially be introduced at various stages of the synthesis, depending on the specific synthetic route chosen .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The isoxazole ring, in particular, would introduce a degree of rigidity into the molecule, while the various oxygen, nitrogen, and sulfur atoms would be capable of forming hydrogen bonds and other interactions .

Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions, depending on the conditions. The acetic acid group could potentially be deprotonated to form a carboxylate anion, while the sulfonamide group could potentially undergo hydrolysis under acidic or basic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid, sulfonamide, and methoxy groups would likely make the compound soluble in polar solvents .

Wissenschaftliche Forschungsanwendungen

Kontrollierte Arzneistoffabgabesysteme

Aufgrund des Vorhandenseins sowohl hydrophiler (Sulfonamido) als auch lipophiler (Isoxazol) Gruppen könnte diese Verbindung für die Entwicklung von pH-responsiven Mikrogels verwendet werden . Diese Mikrogels können Medikamente einschließen und sie als Reaktion auf spezifische pH-Änderungen freisetzen, was besonders nützlich ist, um Medikamente an Bereiche des Körpers mit unterschiedlichen pH-Umgebungen, wie z. B. Tumoren oder entzündete Gewebe, zu richten.

Materialwissenschaft

Die verschiedenen funktionellen Gruppen der Verbindung machen sie zu einem Kandidaten für die Herstellung von Polymeren mit spezifischen Eigenschaften . Beispielsweise könnte sie zur Synthese von temperaturresponsiven Polymeren verwendet werden, die ihren physikalischen Zustand als Reaktion auf die Temperatur ändern, was Anwendungen in intelligenten Materialien und Beschichtungen findet.

Zukünftige Richtungen

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound and related structures .

Wirkmechanismus

Target of Action

It is known that bioactive aromatic compounds containing the indole nucleus, which is similar to the isoxazole ring in the compound, can bind with high affinity to multiple receptors . This suggests that the compound may interact with various cellular targets, potentially leading to a range of biological effects.

Mode of Action

It is known that compounds with similar structures can interact with their targets and cause changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that compounds with similar structures can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways and have downstream effects on cellular processes.

Result of Action

Based on the potential biological activities mentioned earlier , it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level.

Biochemische Analyse

Biochemical Properties

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetyl-CoA synthetase 2 (ACSS2), which is crucial for the conversion of acetate to acetyl-CoA . This inhibition affects the acetylation processes of histones and transcription factors, thereby influencing gene expression and cellular metabolism.

Cellular Effects

The effects of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid on cells are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACSS2, it reduces the availability of acetyl-CoA, which is essential for the acetylation of histones and other proteins . This reduction can lead to altered gene expression and metabolic reprogramming, particularly in cancer cells where ACSS2 is often upregulated to support rapid proliferation.

Molecular Mechanism

At the molecular level, 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid exerts its effects primarily through the inhibition of ACSS2 . This enzyme catalyzes the conversion of acetate to acetyl-CoA, a critical step in various metabolic pathways. The compound binds to the active site of ACSS2, preventing its interaction with acetate and thereby inhibiting its activity. This inhibition leads to decreased acetyl-CoA levels, affecting acetylation-dependent processes such as gene expression and protein function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of ACSS2, resulting in persistent changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACSS2 without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and metabolic disturbances. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ACSS2, beyond which the effects plateau.

Metabolic Pathways

2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is involved in several metabolic pathways, primarily through its interaction with ACSS2 . By inhibiting this enzyme, the compound affects the tricarboxylic acid cycle and oxidative phosphorylation, as acetyl-CoA is a key intermediate in these pathways. This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in regions with high ACSS2 activity, such as rapidly proliferating cancer cells, where it exerts its inhibitory effects.

Subcellular Localization

The subcellular localization of 2-(N-(2-Methoxyethyl)-3,5-dimethylisoxazole-4-sulfonamido)acetic acid is primarily in the cytoplasm and nucleus . It targets ACSS2, which is found in these compartments, and its activity is influenced by post-translational modifications and targeting signals that direct it to specific organelles. This localization is crucial for its role in inhibiting acetylation processes and affecting gene expression.

Eigenschaften

IUPAC Name |

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl-(2-methoxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O6S/c1-7-10(8(2)18-11-7)19(15,16)12(4-5-17-3)6-9(13)14/h4-6H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTWTJJSMDXLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N(CCOC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)

![1-[3-Methoxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B1452033.png)

![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline hydrochloride](/img/structure/B1452035.png)

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)